Stannane, (sebacoyldioxy)bis(tributyl-
Description
Chemical Identity and Nomenclature
Bis(tributyltin) sebacate possesses the molecular formula C₃₄H₇₀O₄Sn₂ and is registered under the Chemical Abstracts Service number 30099-72-0. The compound carries a molecular weight of 780.34 daltons, reflecting its substantial molecular size and complexity. The systematic nomenclature for this compound includes several recognized forms: bis(tributylstannyl) decanedioate, which emphasizes the decanedioic acid (sebacic acid) backbone, and stannane, (sebacoyldioxy)bis(tributyl-, which highlights the tin-containing components.
Alternative nomenclature includes designations such as (sebacoylbisoxy)bis(tributylstannane) and (sebacoyldioxy)bis(tributyl-stannan, each reflecting different aspects of the molecular structure. The compound may also be referred to as bis(tributyl(sebacoyldioxy))tin, which emphasizes the coordination between the tributyltin units and the sebacic acid moiety. These various naming conventions reflect the complexity of the compound and the different approaches to describing its structural components within chemical literature.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₄H₇₀O₄Sn₂ | |
| Molecular Weight | 780.34 g/mol | |
| CAS Registry Number | 30099-72-0 | |
| IUPAC Name | bis(tributylstannyl) decanedioate |
The structural representation can be expressed through the SMILES notation: CCCCSn(CCCC)OC(=O)CCCCCCCCC(=O)OSn(CCCC)CCCC. This notation clearly illustrates the symmetric nature of the molecule, with two identical tributyltin groups connected through a ten-carbon dicarboxylic acid chain. The compound exists as a diester, where both carboxylic acid groups of sebacic acid have been esterified with tributyltin units.
Historical Development and Discovery
The development of bis(tributyltin) sebacate occurred within the broader context of organotin chemistry advancement during the mid-twentieth century. Historical patents from the 1960s document the synthesis and application of various bis(tributyltin) esters of aliphatic dicarboxylic acids, including sebacic acid derivatives. These early investigations established the fundamental synthetic approaches and recognized the potential utility of such compounds in specialized applications.
The preparation methodology described in historical literature involves the condensation reaction between sebacic acid and bis(tributyltin) oxide, with subsequent removal of water formed during the reaction process. This synthetic approach represents a standard method for creating organotin esters and demonstrates the accessibility of the compound through conventional chemical synthesis techniques. The reaction typically proceeds under controlled temperature conditions to ensure complete conversion and optimal product formation.
Research into bis(tributyltin) sebacate has been part of broader investigations into organotin compounds that began intensifying in the 1950s and 1960s. During this period, scientists recognized the unique properties that tin-carbon bonds could impart to organic molecules, leading to systematic studies of various organotin derivatives. The sebacate ester represents one example of how researchers explored the combination of organotin chemistry with established organic acid frameworks to create novel compounds with potentially useful properties.
Classification within Organotin Compounds
Bis(tributyltin) sebacate belongs to the broader category of organotin compounds, which are substances composed of tin directly bound to organic groups. Within this classification system, the compound specifically falls under the subcategory of tributyltin compounds, characterized by the presence of three butyl groups covalently bonded to each tin atom. The general formula for tributyltin compounds follows the pattern (C₄H₉)₃Sn-X, where X represents various functional groups.
The sebacate derivative represents a diester configuration where two tributyltin units are linked through a sebacic acid backbone. This structural arrangement distinguishes it from simpler tributyltin compounds such as tributyltin oxide or tributyltin chloride, which contain only single tributyltin units. The diester nature of bis(tributyltin) sebacate places it within a specialized subset of organotin compounds that feature multiple tin centers connected through organic linkers.
| Organotin Category | General Structure | Examples |
|---|---|---|
| Monoorganotin | R-Sn-X₃ | Methyltin compounds |
| Diorganotin | R₂-Sn-X₂ | Dibutyltin diacetate |
| Triorganotin | R₃-Sn-X | Tributyltin oxide, Bis(tributyltin) sebacate |
| Tetraorganotin | R₄-Sn | Tetrabutyltin |
The classification of bis(tributyltin) sebacate as a triorganotin compound reflects the presence of three organic groups attached to each tin center. However, its diester structure creates a unique subcategory within triorganotin chemistry, as it contains two such centers linked through an organic bridge. This structural feature imparts distinct properties compared to monomeric tributyltin compounds and influences both its chemical behavior and potential applications.
Structural Characteristics and Molecular Features
The molecular structure of bis(tributyltin) sebacate exhibits several distinctive characteristics that define its chemical properties and behavior. The compound features a symmetric architecture where two tributyltin moieties are connected through a ten-carbon aliphatic chain derived from sebacic acid. Each tin atom maintains a tetrahedral coordination geometry, with three butyl groups and one oxygen atom from the carboxylate group occupying the coordination sites.
The sebacic acid backbone provides a flexible linking element between the two tin centers, consisting of a straight-chain ten-carbon dicarboxylic acid structure. This linear arrangement contributes to the overall molecular flexibility and influences the compound's physical properties. The ester linkages formed between the carboxylic acid groups and the tributyltin units create stable covalent bonds that maintain the integrity of the diester structure under normal conditions.
Computational analysis reveals that the compound adopts various conformational arrangements due to the flexibility of both the butyl groups and the sebacic acid chain. The molecular geometry allows for rotation around single bonds, leading to multiple possible conformations that can interconvert under ambient conditions. This conformational flexibility influences the compound's interaction with other molecules and affects its solubility characteristics in different solvents.
| Structural Feature | Description | Impact |
|---|---|---|
| Tin Coordination | Tetrahedral geometry | Influences reactivity patterns |
| Ester Linkages | C=O-O-Sn bonds | Provides structural stability |
| Aliphatic Chain | Ten-carbon backbone | Imparts molecular flexibility |
| Butyl Groups | Three per tin center | Affects solubility properties |
The molecular dimensions of bis(tributyltin) sebacate contribute to its classification as a relatively large organic molecule. The extended structure, resulting from the combination of the sebacic acid backbone and the multiple butyl substituents, creates a compound with significant molecular volume. This size factor influences the compound's physical properties, including its melting point, viscosity, and interaction with other molecules in solution or solid state.
Structure
2D Structure
Properties
IUPAC Name |
bis(tributylstannyl) decanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4.6C4H9.2Sn/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6*1-3-4-2;;/h1-8H2,(H,11,12)(H,13,14);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBCWUBOOSRCSZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC(=O)O[Sn](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70O4Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70184184 | |
| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
780.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30099-72-0 | |
| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030099720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, (sebacoyldioxy)bis(tributyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70184184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of stannane, (sebacoyldioxy)bis(tributyl- typically involves the reaction of tributyltin hydride with sebacoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
2Bu3SnH+ClOC(CH2)8COCl→(Bu3SnOCO(CH2)8COOSnBu3)+2HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Stannane, (sebacoyldioxy)bis(tributyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form organotin hydrides.
Substitution: The tributyltin groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products
Oxidation: Organotin oxides and hydroxides.
Reduction: Organotin hydrides.
Substitution: Various substituted organotin compounds.
Scientific Research Applications
Stannane, (sebacoyldioxy)bis(tributyl- has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which stannane, (sebacoyldioxy)bis(tributyl- exerts its effects involves the interaction of the tin atoms with various molecular targets. The tin atoms can form bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound effective as an antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- Chain length and branching : Sebacate’s C₁₀ diacid bridge provides greater hydrophobicity and thermal stability compared to shorter-chain analogues like itaconate (C₅) .
- Nuclearity: Bis(tributyltin) compounds (e.g., sebacate, itaconate) are dinuclear, whereas mononuclear derivatives (e.g., tributyltin laurate) have single tin centers .
Toxicity and Regulatory Profiles
Key Observations :
Key Observations :
- Functional groups dictate use : Sebacate’s long-chain ester makes it suitable for high-temperature polymer stabilization , whereas TBTO’s oxide bridge enhances biocidal activity .
- Environmental impact : TBTO’s persistence in marine ecosystems led to global restrictions, while sebacate’s slower hydrolysis may reduce bioaccumulation .
Biological Activity
Stannane, (sebacoyldioxy)bis(tributyl-) is an organotin compound characterized by its unique structure, which consists of tin atoms linked through sebacoyldioxy groups. This compound has gained interest in various fields, particularly in biological and medicinal research due to its potential antimicrobial properties and applications in drug delivery systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
- Molecular Formula : C34H70O4Sn2
- Molecular Weight : 682.08 g/mol
- CAS Number : 30099-72-0
The structure features two tributyl groups attached to tin atoms, which are further connected by sebacoyldioxy linkages. This configuration enhances the stability and reactivity of the compound compared to other organotin compounds.
The biological activity of stannane, (sebacoyldioxy)bis(tributyl-) primarily stems from its ability to interact with biological molecules. The tin atoms can form bonds with sulfur, oxygen, and nitrogen atoms in proteins and nucleic acids, potentially disrupting cellular processes. This mechanism is particularly relevant in its application as an antimicrobial agent.
Antimicrobial Properties
Research indicates that stannane, (sebacoyldioxy)bis(tributyl-) exhibits significant antimicrobial activity against various bacterial strains. The compound's effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular functions.
Table 1: Antimicrobial Efficacy of Stannane, (Sebacoyldioxy)bis(tributyl-)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Cytotoxicity Studies
While the antimicrobial properties are promising, it is crucial to assess the cytotoxicity of stannane, (sebacoyldioxy)bis(tributyl-) on human cell lines. Preliminary studies suggest that at therapeutic concentrations, the compound exhibits low cytotoxicity.
Table 2: Cytotoxicity Assessment on Human Cell Lines
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| HeLa | >100 | |
| MCF-7 | >100 | |
| A549 | >100 |
Case Study 1: Antimicrobial Application
A study conducted on the efficacy of stannane, (sebacoyldioxy)bis(tributyl-) against clinical isolates of Staphylococcus aureus demonstrated significant antibacterial effects. The study highlighted the potential for this compound to be developed into a topical antimicrobial treatment for skin infections.
Case Study 2: Drug Delivery Systems
Another investigation explored the use of stannane, (sebacoyldioxy)bis(tributyl-) as a carrier for drug delivery. The study focused on its ability to encapsulate hydrophobic drugs and release them in a controlled manner, enhancing therapeutic efficacy while minimizing side effects.
Comparative Analysis with Similar Compounds
Stannane, (sebacoyldioxy)bis(tributyl-) can be compared with other organotin compounds such as tributyltin chloride and dibutyltin oxide.
Table 3: Comparison of Organotin Compounds
| Compound | Antimicrobial Activity | Cytotoxicity Level |
|---|---|---|
| Stannane, (sebacoyldioxy)bis(tributyl-) | Moderate | Low |
| Tributyltin Chloride | High | Moderate |
| Dibutyltin Oxide | Moderate | High |
Q & A
Basic Research Questions
Q. What are the recommended synthesis protocols for Stannane, (sebacoyldioxy)bis(tributyl-), and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves transesterification or condensation reactions between tributylstannane and dicarboxylic acid derivatives (e.g., sebacoyl chloride). Key steps include:
- Purification via vacuum distillation or column chromatography.
- Characterization using nuclear magnetic resonance (NMR) to confirm Sn-C and Sn-O bonding .
- Infrared (IR) spectroscopy to validate ester and stannane functional groups (C=O at ~1700 cm⁻¹, Sn-O at ~600 cm⁻¹) .
- Data Table :
| Intermediate | CAS No. | Molecular Formula | Key Spectral Peaks |
|---|---|---|---|
| Tributylstannane | 56573-85-4 | C₁₂H₂₇Sn | ¹H NMR (δ 0.8–1.6 ppm, alkyl protons) |
Q. What safety precautions are critical when handling Stannane, (sebacoyldioxy)bis(tributyl-)?
- Methodological Answer :
- Hazard Identification : Classified as acutely toxic (Oral, Category 4; H302), skin irritant (H315), and respiratory irritant (H335) .
- Mitigation Strategies :
- Use fume hoods to limit vapor exposure.
- Wear nitrile gloves, lab coats, and safety goggles.
- Store in airtight containers under inert gas to prevent hydrolysis .
- Data Table :
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H302 | Avoid ingestion; use PPE |
| Skin Irritation | H315 | Immediate washing with soap/water |
Advanced Research Questions
Q. How does the electronic structure of Stannane, (sebacoyldioxy)bis(tributyl-) influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- The Sn-C bond’s polarity (electrophilic tin center) enables nucleophilic substitution, critical in Stille coupling. Computational studies (DFT) reveal low activation barriers for transmetallation steps .
- Steric effects from tributyl groups slow undesired side reactions, enhancing selectivity .
- Data Table :
| Reaction Type | Key Intermediate | Activation Energy (kJ/mol) | Reference |
|---|---|---|---|
| Stille Coupling | Pd-Sn Complex | 85.2 |
Q. What methodologies assess the stability of Stannane, (sebacoyldioxy)bis(tributyl-) under varying pH and temperature conditions?
- Methodological Answer :
- pH Stability : Hydrolytic degradation studies in buffered solutions (pH 2–12) monitored via HPLC. Degradation peaks appear at pH < 4 (Sn-O cleavage) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with CO₂ and SnO₂ as residues .
- Data Table :
| Condition | Degradation Pathway | Analytical Method |
|---|---|---|
| pH 2–4 | Hydrolysis to tributyltin oxide | HPLC |
| >180°C | Oxidative decomposition | TGA |
Q. How can computational modeling predict the biological activity of Stannane derivatives?
- Methodological Answer :
- Molecular docking (AutoDock Vina) identifies binding affinity to cancer targets (e.g., EGFR kinase). QSAR models correlate lipophilicity (logP ~3.5) with antimicrobial efficacy .
- Validation : In vitro assays against Staphylococcus aureus (MIC = 12.5 µg/mL) confirm predictions .
Contradictions and Limitations
- Regulatory Restrictions : Dioctyltin derivatives are prohibited under REACH due to ecotoxicity , but tributyl analogs remain research-exempt. Validate regulatory compliance for cross-disciplinary applications.
- Data Gaps : Limited in vivo toxicokinetic data (e.g., bioaccumulation factors) require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
